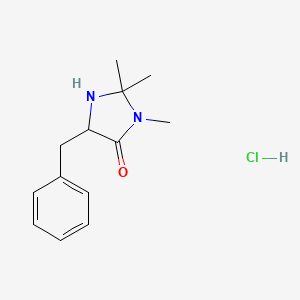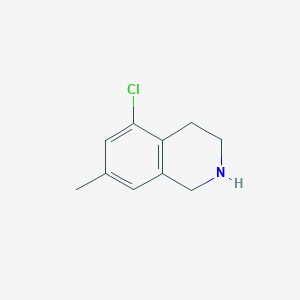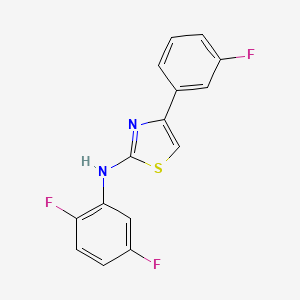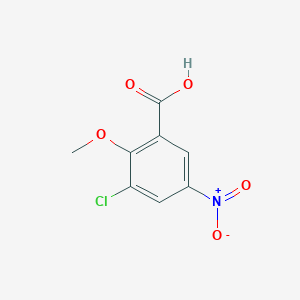![molecular formula C8H8BrN3 B12844461 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1142189-68-1](/img/structure/B12844461.png)
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used in various therapeutic agents. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to the azaindole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE typically involves the bromination of 7-azaindole derivatives. One common method starts with 7-azaindole, which undergoes a series of reactions including hydrogenation, bromination, and dehydrogenation. For instance, 7-azaindole can be hydrogenated and reduced into 7-azaindoline using palladium carbon or Raney nickel catalysis. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-7-azaindoline, which is finally oxidized to form 5-bromo-7-azaindole .
Industrial Production Methods: In industrial settings, the preparation of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves similar steps but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of readily available raw materials and mild reaction conditions is emphasized to ensure scalability and economic feasibility .
Analyse Des Réactions Chimiques
Types of Reactions: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azaindole core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Palladium carbon or Raney nickel are typically used as catalysts.
Substitution: Nucleophilic reagents such as sodium azide or organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azaindole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, azaindole derivatives are known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and proliferation .
Comparaison Avec Des Composés Similaires
5-BROMO-7-AZAINDOLE: Another azaindole derivative with similar biological activities.
7-AZAINDOLE: The parent compound from which many derivatives, including 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE, are synthesized.
6-AZAINDOLE: A positional isomer with different biological properties.
Uniqueness: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is unique due to the presence of the amino, bromine, and methyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
1142189-68-1 |
|---|---|
Formule moléculaire |
C8H8BrN3 |
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
Clé InChI |
ZJSQCICLEOZNRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CN=C2N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)

![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)




![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
